![molecular formula C8H5Cl2NOS B12862812 2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
2,6-Dichloro-5-methoxybenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-5-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a benzene ring fused with a thiazole ring, with chlorine atoms at the 2 and 6 positions and a methoxy group at the 5 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-methoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichloroaniline with carbon disulfide and sodium hydroxide, followed by oxidation with hydrogen peroxide . Another approach involves the use of 2,6-dichlorobenzaldehyde and thiourea under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
2,6-Dichloro-5-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thioethers .
科学的研究の応用
2,6-Dichloro-5-methoxybenzo[d]thiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Dichloro-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and cell division .
類似化合物との比較
Similar Compounds
2,6-Dichlorobenzothiazole: Lacks the methoxy group and has different biological activities.
5-Methoxybenzothiazole: Lacks the chlorine atoms and has a different reactivity profile.
2,6-Dichloro-4-methoxybenzo[d]thiazole: Similar structure but with the methoxy group at a different position, leading to different chemical properties.
Uniqueness
2,6-Dichloro-5-methoxybenzo[d]thiazole is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a methoxy group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
特性
分子式 |
C8H5Cl2NOS |
|---|---|
分子量 |
234.10 g/mol |
IUPAC名 |
2,6-dichloro-5-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3 |
InChIキー |
OQPDMGDRRLTFDC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=C(S2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



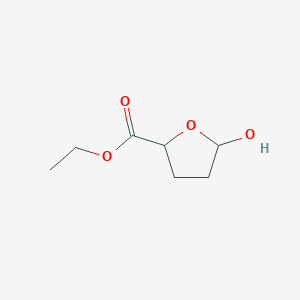
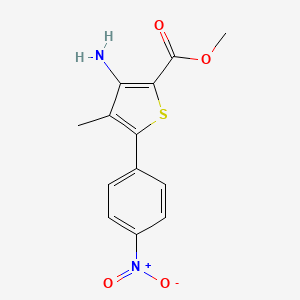
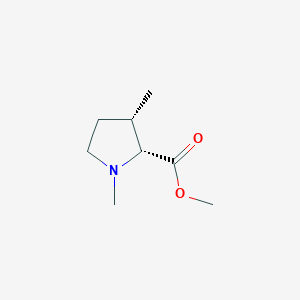
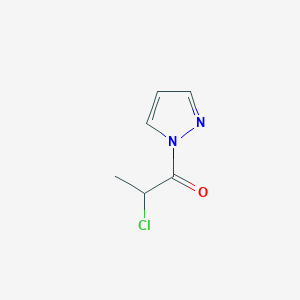
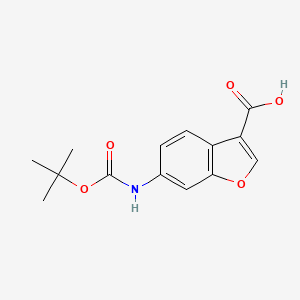
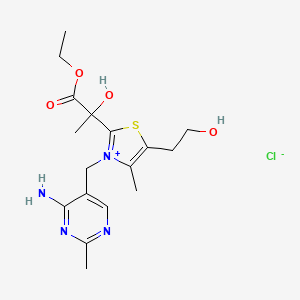
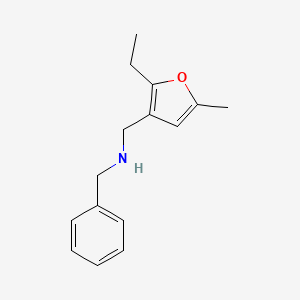

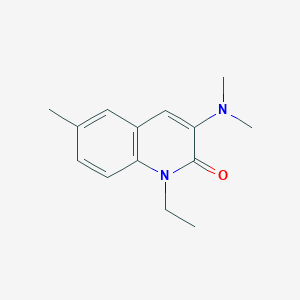

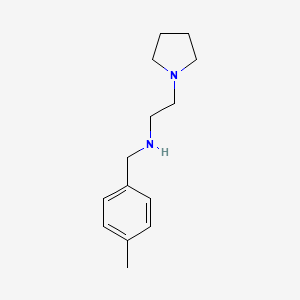
![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)
